JMJD6 Enzymatic Inhibition Potency Comparison: WL12 (iJMJD6) vs. SKLB325 and Compound 7p
In direct biochemical JMJD6 inhibition assays, WL12 (iJMJD6) demonstrates a half-maximal inhibitory concentration (IC50) of 220 nM . In contrast, the alternative JMJD6 inhibitors SKLB325 and Compound 7p exhibit IC50 values of 779.7 nM and 681 nM, respectively, under comparable conditions [1]. WL12 is thus 3.5-fold more potent than SKLB325 and 3.1-fold more potent than Compound 7p at the target enzyme level.
| Evidence Dimension | JMJD6 enzymatic inhibition IC50 |
|---|---|
| Target Compound Data | IC50 = 220 nM |
| Comparator Or Baseline | SKLB325: IC50 = 779.7 nM; Compound 7p: IC50 = 681 nM |
| Quantified Difference | WL12 is 3.5-fold more potent than SKLB325 and 3.1-fold more potent than Compound 7p |
| Conditions | Recombinant JMJD6 enzymatic activity assay (2-oxoglutarate dependent oxygenase assay) |
Why This Matters
Higher enzymatic potency reduces the required compound concentration in cellular assays, minimizing off-target effects and solvent (DMSO) cytotoxicity, thereby improving assay window and reproducibility.
- [1] Wang T, Zhang R, Liu Y, Fang Z, Zhang H, Fan Y, Yang S, Xiang R. Discovery of a new class of JMJD6 inhibitors and structure-activity relationship study. Bioorg Med Chem Lett. 2021;41:128109. View Source
